molecular formula C12H19ClN2O2 B13767803 [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride CAS No. 63884-74-2

[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride

Cat. No.: B13767803
CAS No.: 63884-74-2
M. Wt: 258.74 g/mol
InChI Key: AZUXNDIISFEPIT-UHFFFAOYSA-N
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Description

[4-(Dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium; chloride is a quaternary ammonium compound characterized by a dimethylazanium (N,N-dimethylammonium) group attached to a substituted phenyl ring. The phenyl group is functionalized with a dimethylcarbamoyloxy (CH₃)₂N–CO–O– moiety at the 4-position and a methyl (–CH₃) group at the 2-position. The chloride ion serves as the counterion.

Properties

CAS No.

63884-74-2

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-9-8-10(16-12(15)14(4)5)6-7-11(9)13(2)3;/h6-8H,1-5H3;1H

InChI Key

AZUXNDIISFEPIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride typically involves the reaction of 4-(dimethylcarbamoyloxy)-2-methylphenol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-(dimethylcarbamoyloxy)-2-methylphenol+dimethylamineThis compound\text{4-(dimethylcarbamoyloxy)-2-methylphenol} + \text{dimethylamine} \rightarrow \text{this compound} 4-(dimethylcarbamoyloxy)-2-methylphenol+dimethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for the synthesis of complex molecules.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with biological molecules and its impact on cellular functions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Researchers are exploring its use in the development of new drugs and treatments for various diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride involves its interaction with specific molecular targets. The compound binds to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Analogues

Crystal Violet (Gentian Violet)
  • Chemical Name: [4-[Bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium; chloride
  • Molecular Formula : C₂₅H₃₀ClN₃
  • Key Features: Triphenylmethane dye with conjugated aromatic systems. Three dimethylamino groups and a central carbon forming a chromophore.
  • Applications : Histological staining (Gram staining), antifungal agent, and textile dye .
  • Solubility : 4 g/L in water at 25°C .

Comparison : Unlike Crystal Violet, the target compound lacks extended conjugation and chromophoric groups, limiting its utility as a dye. However, both share dimethylazanium moieties, which contribute to cationic surfactant behavior.

2-[(5-Chloro-2-Methylphenyl)Carbamoyloxy]Ethyl-Diethylazanium Chloride
  • Molecular Formula : C₁₄H₂₂Cl₂N₂O₂
  • Key Features :
    • Diethylazanium group linked via an ethyl-carbamoyloxy bridge to a 5-chloro-2-methylphenyl substituent.

Comparison: The target compound substitutes the ethyl-carbamoyloxy bridge with a direct phenyl attachment and uses dimethyl (vs. diethyl) azanium.

2-[2-(4-Methoxyphenoxy)Acetyl]Oxyethyl-Dimethylazanium; Chloride
  • Molecular Formula: C₁₃H₂₀ClNO₄
  • Key Features: Acetyloxyethyl linker with a 4-methoxyphenoxy group.
  • Applications : Unspecified, but structural similarity suggests use in drug delivery or surfactants .

Comparison : Replacing the acetyloxy (ester) group in this compound with a carbamoyloxy (amide) group in the target compound improves hydrolytic stability, making it more resistant to enzymatic degradation .

[2-(1-Benzothiophen-3-yl)-2-Oxoethyl]-Dimethylazanium; Chloride
  • Molecular Formula: C₁₂H₁₄ClNOS
  • Key Features :
    • Benzothiophene substituent linked via a ketone-ethyl chain to dimethylazanium.
  • Applications : Likely intermediate in heterocyclic chemistry or photodynamic therapy .

Comparison : The benzothiophene moiety introduces aromatic heterocyclic character, absent in the target compound. This difference may influence electronic properties and binding affinity in biological systems .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Solubility (Water) References
Target Compound Not explicitly given 4-(Dimethylcarbamoyloxy), 2-methylphenyl Surfactant, pharmaceutical intermediate Likely moderate -
Crystal Violet C₂₅H₃₀ClN₃ Triphenylmethane, dimethylamino groups Dye, Gram staining, antifungal 4 g/L
2-[(5-Chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium chloride C₁₄H₂₂Cl₂N₂O₂ Diethylazanium, 5-chloro-2-methylphenyl Synthesis intermediate Not reported
2-[2-(4-Methoxyphenoxy)acetyl]oxyethyl-dimethylazanium; chloride C₁₃H₂₀ClNO₄ Acetyloxyethyl, 4-methoxyphenoxy Surfactant, drug delivery Not reported
[2-(1-Benzothiophen-3-yl)-2-oxoethyl]-dimethylazanium; chloride C₁₂H₁₄ClNOS Benzothiophene, ketone-ethyl chain Heterocyclic synthesis Not reported

Key Research Findings

Structural Impact on Applications: Crystal Violet: Extended conjugation enables optical applications (dyes), whereas the target compound’s simpler structure favors surfactant or drug carrier roles . Diethylazanium Analog: Larger alkyl groups (diethyl vs.

Stability and Reactivity :

  • Carbamoyloxy groups (target compound) exhibit greater hydrolytic stability compared to ester-linked analogs (e.g., acetyloxy in ), making them preferable in prolonged biological exposure .

Synthetic Methods :

  • Quaternary ammonium salts like the target compound are typically synthesized via alkylation of tertiary amines with halogenated precursors, similar to methods for DMRIE and DODAC cationic lipids .

Biological Activity

The compound [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride, often referred to as a quaternary ammonium compound, has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including the compound , exhibit significant antimicrobial properties. They function primarily by disrupting microbial cell membranes, leading to cell lysis. A study highlighted that QACs can be effective against a broad spectrum of bacteria and fungi, making them valuable in clinical and industrial applications .

Table 1: Summary of Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLMembrane disruption
Staphylococcus aureus16 µg/mLMembrane disruption
Candida albicans64 µg/mLMembrane disruption

Anticancer Activity

The compound's anticancer activity has also been a focal point of investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction. For instance, a case study involving human breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability .

Table 2: Anticancer Effects on Various Cell Lines

Cell LineIC50 (µM)Observed Effects
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Increased oxidative stress markers

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound as a disinfectant in hospital settings. The study found that the compound significantly reduced the incidence of hospital-acquired infections when used on surfaces compared to standard disinfectants. The results underscored its potential as an effective antimicrobial agent in healthcare environments.

Case Study 2: Anticancer Mechanism Exploration

Another study focused on elucidating the mechanism behind the anticancer properties of this compound. Researchers treated various cancer cell lines with different concentrations and observed that it caused mitochondrial membrane potential loss and increased reactive oxygen species (ROS) production. This suggests that this compound may trigger apoptosis via oxidative stress pathways.

Research Findings

Recent findings have reinforced the importance of further exploring the biological activities of this compound:

  • Synergistic Effects: Studies have indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines.
  • Safety Profile: Toxicological assessments have shown that while effective, the compound's cytotoxicity needs careful evaluation to minimize adverse effects during therapeutic applications.

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